molecular formula C20H32N2O6 B1146812 Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate CAS No. 1391053-19-2

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate

Cat. No. B1146812
M. Wt: 396.484
InChI Key: SMVPICJZLFTCNY-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate” is a chemical compound with the molecular formula C13H28N2O5 . It is also known by other names such as Amino-PEG3-NHBoc, boc-n-amido-peg3-amine, BocNH-PEG3-CH2CH2NH2, and boc-nh-peg3-nh2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ether and carbamate functional groups. The molecular weight is approximately 292.372 Da .

Safety And Hazards

This compound is classified as a skin corrosive 1B, eye damage 1, and STOT SE 3, meaning it causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVPICJZLFTCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71313638

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